molecular formula C11H10N2O4 B8151214 (2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate

Cat. No.: B8151214
M. Wt: 234.21 g/mol
InChI Key: GLZNKBCFDZZSFD-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl group at the fourth position and a carboxylic acid esterified with a 2,5-dioxo-pyrrolidin-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate typically involves the esterification of 4-Methyl-pyridine-2-carboxylic acid with 2,5-dioxo-pyrrolidin-1-yl. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: 4-Methyl-pyridine-2-carboxylic acid.

    Reduction: 4-Methyl-pyridine-2-carboxylic acid 2,5-dihydroxy-pyrrolidin-1-yl ester.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with the target site. The pyridine ring can participate in π-π interactions or hydrogen bonding, enhancing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-pyridine-2-carboxylic acid: Lacks the ester group, making it less reactive in certain chemical reactions.

    2,5-Dioxo-pyrrolidin-1-yl esters: Similar esters with different substituents on the pyridine ring.

Uniqueness

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate is unique due to the combination of the pyridine ring and the 2,5-dioxo-pyrrolidin-1-yl ester group This combination imparts specific chemical and biological properties that are not observed in other similar compounds

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylpyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-4-5-12-8(6-7)11(16)17-13-9(14)2-3-10(13)15/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZNKBCFDZZSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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